molecular formula C10H10AsNO3 B14739153 (8-Aminonaphthalen-2-yl)arsonic acid CAS No. 5410-55-9

(8-Aminonaphthalen-2-yl)arsonic acid

Cat. No.: B14739153
CAS No.: 5410-55-9
M. Wt: 267.11 g/mol
InChI Key: NJYRQXQFIDSGOX-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) as a Core Structure in Organic Chemistry

Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon (PAH), consisting of two fused benzene (B151609) rings. vedantu.comfiveable.me Its significance in organic chemistry is multifaceted. Structurally, it serves as a fundamental model for understanding the principles of aromaticity, resonance, and electrophilic substitution reactions in more complex fused-ring systems. vedantu.com The presence of two distinct positions for substitution (alpha and beta) allows for a high degree of regiochemical control in synthesis, making it a versatile scaffold.

Industrially, naphthalene is a crucial precursor for a vast array of organic chemicals. vedantu.comfiveable.me It is the starting material for the synthesis of phthalic anhydride, which is then used to manufacture plasticizers, resins, and dyes. vedantu.comfiveable.me Furthermore, functionalized naphthalene derivatives are integral to many commercial products, including:

Dyes and Pigments: Amino and hydroxyl derivatives of naphthalene, such as aminonaphthalene sulfonic acids, are key intermediates in the production of a wide range of azo dyes. pharmaguideline.com

Pharmaceuticals: The naphthalene core is present in various drugs, such as the non-steroidal anti-inflammatory drug Naproxen and the beta-blocker Nadolol. pharmaguideline.comlifechemicals.com

Materials Science: Naphthalene diimides (NDIs) are a class of compounds extensively studied for their applications in organic electronics, including sensors and solar cells, due to their electron-deficient nature and robust chemical structure. acs.orgnih.gov

The stability of the naphthalene core, combined with its susceptibility to controlled functionalization, makes it an invaluable building block in both academic and industrial chemical synthesis. fiveable.melifechemicals.com

Overview of Aromatic Arsonic Acids in Chemical Synthesis and Environmental Contexts

Aromatic arsonic acids are organoarsenic compounds characterized by an arsonic acid functional group [-AsO(OH)₂] attached to an aromatic ring. wikipedia.org These compounds have a long history in chemistry and have been utilized in various, albeit now often limited, applications.

In chemical synthesis, the primary methods for preparing aromatic arsonic acids include the Béchamp reaction, which involves the electrophilic aromatic substitution using arsenic acid on activated aromatic substrates like anilines, and the Bart reaction, where a diazonium salt is reacted with an inorganic arsenic compound. wikipedia.orgorganicreactions.org These synthetic routes allow for the introduction of the arsonic acid group onto a variety of aromatic structures, creating precursors for other organoarsenic compounds. ijprjournals.com Historically, certain aromatic arsonic acids like Arsanilic acid and Roxarsone were used as feed additives in the poultry industry to promote growth, though these uses have been largely discontinued (B1498344) due to concerns about arsenic in the food chain. wikipedia.orgresearchgate.net Some derivatives have also been investigated for medicinal purposes, including the treatment of protozoal infections. wikipedia.org

From an environmental perspective, organoarsenic compounds, including aromatic arsonic acids, are a subject of significant interest and concern. Arsenic is a naturally occurring element that can be released into the environment from both natural and anthropogenic sources, such as mining and the use of pesticides. nih.gov While inorganic arsenic species are generally more toxic, the biotransformation of arsenic in the environment can lead to the formation of various organic arsenicals. ijaar.orgnih.gov The fate and transport of these compounds in soil and water are critical areas of environmental chemistry, as their mobility and bioavailability can impact ecosystems and human health. nih.govijaar.orgfrontiersin.org

Research Scope and Objectives Pertaining to (8-Aminonaphthalen-2-yl)arsonic Acid

Specific, detailed research findings on this compound are not widely available in published scientific literature, suggesting it is not a commonly synthesized or studied compound. However, the unique combination of its structural components—an aminonaphthalene scaffold and an arsonic acid functional group—allows for the formulation of a hypothetical research scope and objectives.

The primary objective for synthesizing this molecule would be to create a novel bifunctional chemical building block. The research scope would likely encompass several key areas:

Synthesis and Characterization: The initial objective would be to develop a reliable synthetic route to this compound. This would likely involve a multi-step process, potentially starting from a suitable aminonaphthalene derivative. A plausible approach could be the diazotization of 7-aminonaphthalen-2-amine followed by a Bart reaction to introduce the arsonic acid group. Thorough characterization using modern analytical techniques (NMR, Mass Spectrometry, IR Spectroscopy, and X-ray crystallography) would be essential to confirm the structure and purity of the compound.

Coordination Chemistry: The presence of both an amino group (-NH₂) and an arsonic acid group [-AsO(OH)₂] on the same naphthalene backbone makes it an interesting ligand for coordination chemistry. A key objective would be to investigate its ability to form complexes with various metal ions. The amino group and the oxygen atoms of the arsonic acid could act as a multidentate ligand, potentially forming stable chelate structures. The resulting metal complexes could be studied for unique catalytic, magnetic, or optical properties.

Materials Science Applications: A further research objective could be to explore its use as a monomer for polymerization or as a component in the synthesis of functional materials. The arsonic acid group is known to form strong bonds with metal oxide surfaces. Therefore, this compound could be investigated as a surface modifier for materials like titanium dioxide or zinc oxide, with potential applications in sensors or as an anchoring group for dyes in dye-sensitized solar cells. The amino group provides a site for further chemical modification, allowing it to be incorporated into larger polymer structures.

The overarching goal of such research would be to leverage the distinct properties of the aminonaphthalene unit (e.g., fluorescence, aromatic interactions) and the arsonic acid group (e.g., metal binding, surface anchoring) to create new molecules and materials with novel functionalities.

Properties

CAS No.

5410-55-9

Molecular Formula

C10H10AsNO3

Molecular Weight

267.11 g/mol

IUPAC Name

(8-aminonaphthalen-2-yl)arsonic acid

InChI

InChI=1S/C10H10AsNO3/c12-10-3-1-2-7-4-5-8(6-9(7)10)11(13,14)15/h1-6H,12H2,(H2,13,14,15)

InChI Key

NJYRQXQFIDSGOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)[As](=O)(O)O)C(=C1)N

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 8 Aminonaphthalen 2 Yl Arsonic Acid

Reactivity of the Naphthalene (B1677914) Nucleus

The reactivity of the fused aromatic ring system in (8-Aminonaphthalen-2-yl)arsonic acid is governed by the electronic properties of its two substituents: the strongly activating amino group (-NH₂) and the deactivating arsonic acid group (-AsO₃H₂). Their positions on the naphthalene core dictate the regioselectivity of various chemical transformations.

Electrophilic aromatic substitution (EAS) on the naphthalene nucleus of this compound is complex due to the competing directing effects of the existing substituents. The amino group at the C-8 position is a powerful activating group, donating electron density to the ring system via resonance and induction, thereby increasing its nucleophilicity. mdpi.com Generally, an amino group directs incoming electrophiles to the ortho and para positions. In a naphthalene system, this translates to increased reactivity at positions adjacent (C-7) and peri (C-1) to the amino group.

Conversely, the arsonic acid group at the C-2 position is an electron-withdrawing and deactivating group. Such groups decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. libretexts.org They typically direct incoming electrophiles to the meta positions relative to themselves. For the C-2 position on a naphthalene ring, this would favor substitution at C-5 and C-7.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position Influence of 8-NH₂ Group Influence of 2-AsO₃H₂ Group Predicted Outcome
C-1 (peri) Activating (ortho/peri) Weakly Deactivating Possible, but may be sterically hindered
C-3 Weakly Activating Deactivating (ortho) Unlikely
C-4 Weakly Activating Deactivating (ortho) Unlikely
C-5 Activating (para-like) Deactivating (meta-like) Favored
C-6 Weakly Activating Deactivating (para-like) Unlikely
C-7 Activating (ortho) Deactivating (meta-like) Favored

Oxidation and Reduction Pathways of the Naphthalene Core

The naphthalene core of aminonaphthalene derivatives is susceptible to both oxidation and reduction, with the reaction pathway often depending on the specific reagents and conditions employed.

Oxidation: The presence of the electron-donating amino group makes the naphthalene ring system sensitive to oxidation. sarthaks.com Strong oxidizing agents, such as chromic acid, can convert aminonaphthalenes into naphthoquinones. wikipedia.org For this compound, oxidation would likely lead to the formation of an aminonaphthoquinone derivative. Under more vigorous oxidative conditions, the activated aromatic ring can undergo cleavage. For instance, the oxidation of 1-aminonaphthalene can yield phthalic acid, indicating the breakdown of the substituted ring. sarthaks.com This suggests that the ring bearing the amino group in this compound is the one more susceptible to oxidative degradation. Electrochemical methods have also been employed for the oxidation of naphthalene derivatives, often leading to dimerization or the formation of quinone-like structures. researchgate.netchempedia.infoacs.org

Reduction: The naphthalene nucleus can be reduced under various conditions. Catalytic hydrogenation under forcing conditions (high heat and pressure) can reduce the aromatic system, potentially to a tetrahydronaphthalene (tetralin) or decahydronaphthalene (B1670005) (decalin) derivative. researchgate.netresearchgate.net Chemical reduction offers more selective pathways. The Birch reduction, using an alkali metal (like sodium or potassium) in liquid ammonia (B1221849), typically reduces one of the rings. researchgate.nethuji.ac.il For substituted naphthalenes, the ring that is reduced depends on the electronic nature of the substituents. With an electron-donating group like -NH₂, reduction typically occurs on the unsubstituted ring. wikipedia.org Therefore, treatment of this compound with sodium in a suitable alcohol or ammonia would be expected to yield (8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)arsonic acid.

Chemistry of the Arsonic Acid Functional Group

The arsonic acid moiety (-AsO₃H₂) is the primary site of several key chemical transformations, including acid-base reactions and redox processes centered on the arsenic atom.

This compound is an amphoteric molecule, containing both a basic amino group and an acidic arsonic acid group. Arsonic acids are diprotic acids, capable of donating two protons. The molecule can therefore exist in several different protonation states depending on the pH of the solution. wikipedia.orgacs.org

At very low pH, both the amino group and the arsonic acid group will be fully protonated, resulting in a cationic species (H₃N⁺-R-AsO₃H₂). As the pH increases, the arsonic acid will undergo its first deprotonation, potentially forming a neutral zwitterion (H₃N⁺-R-AsO₃H⁻), where the positive charge on the ammonium (B1175870) group is balanced by the negative charge on the arsonate group. Further increases in pH will lead to the deprotonation of the ammonium group and the second proton of the arsonic acid. The precise pH at which these transitions occur is determined by the pKa values of the functional groups. The equilibrium between these states is crucial for the molecule's solubility and reactivity. acs.org

Table 2: Predominant Protonation States of this compound at Various pH Ranges

pH Range Amino Group State Arsonic Acid State Overall Charge Predominant Species
Strongly Acidic (pH < pKa₁) Protonated (-NH₃⁺) Fully Protonated (-AsO₃H₂) Positive (Cationic) H₃N⁺-R-AsO₃H₂
Moderately Acidic (pKa₁ < pH < pKa₂) Protonated (-NH₃⁺) Mono-deprotonated (-AsO₃H⁻) Neutral (Zwitterionic) H₃N⁺-R-AsO₃H⁻
Near Neutral (pKa₂ < pH < pKa₃) Neutral (-NH₂) Mono-deprotonated (-AsO₃H⁻) Negative (Anionic) H₂N-R-AsO₃H⁻
Alkaline (pH > pKa₃) Neutral (-NH₂) Fully Deprotonated (-AsO₃²⁻) Di-negative (Dianionic) H₂N-R-AsO₃²⁻

(Note: pKa₁, pKa₂, and pKa₃ represent the successive acid dissociation constants for the molecule.)

The pentavalent arsenic center (As(V)) of the arsonic acid group can be reduced to lower oxidation states, most commonly to trivalent arsenic (As(III)). The direct reduction of aromatic arsonic acids typically yields arsenoso compounds (R-As=O) or their hydrated form, arsonous acids (R-As(OH)₂). researchgate.nethuji.ac.il

This reduction can be achieved using a variety of reducing agents. The mechanism often involves the initial protonation of the arsonic acid group, which facilitates the reduction process. researchgate.nethuji.ac.il A study on p-arsanilic acid, a close analog, demonstrated that the zwitterionic form was resistant to reduction by certain reagents, while the hydrochloride salt was readily reduced. researchgate.net This highlights the critical role of pH and the protonation state of the molecule in controlling the reactivity of the arsenic center. The reduction to As(I) species is less common and requires stronger reducing conditions.

Table 3: Common Reducing Systems for Arsonic Acids

Reducing Agent / System Product (As Oxidation State) Reference
Sulfur Dioxide (SO₂) / H₂O Arsonous Acid (As(III)) huji.ac.il
Sodium Bisulfite (NaHSO₃) Arsonous Acid (As(III)) huji.ac.il
Triphenylphosphine / Iodine Arsonous Acid (As(III)) researchgate.nethuji.ac.il
Ascorbic Acid / Iodine Arsonous Acid (As(III)) researchgate.nethuji.ac.il

Influence of Substituents on Arsonic Acid Reactivity

The amino substituent at the C-8 position has a profound influence on the reactivity of the arsonic acid group. This influence is twofold, stemming from both its electronic and acid-base properties.

Electronic Effects : The amino group is strongly electron-donating, which increases the electron density throughout the naphthalene ring system. mdpi.com This electronic enrichment can influence the susceptibility of the C-As bond to cleavage and modulate the redox potential of the arsenic center, although the primary driver for reduction is typically the choice of reducing agent.

Acid-Base Effects : The most significant influence arises from the basicity of the amino group. As discussed, its ability to become protonated leads to the formation of a zwitterionic species over a certain pH range. Research on p-aminophenylarsonic acid (p-arsanilic acid) has shown that this zwitterionic form can inhibit the reduction of the arsonic acid. researchgate.net The reduction proceeds more effectively when the amino group is protonated by the addition of a strong acid (like HCl), preventing the formation of the internal salt and ensuring the arsonic acid group itself is available for protonation, which is a key step in the reduction mechanism. researchgate.nethuji.ac.il Thus, the pH of the reaction medium is a critical parameter for controlling the transformation of the arsenic center in this molecule.

Reactivity of the Amino Functional Group

The amino (-NH2) group in this compound is a primary aromatic amine. Its reactivity is largely dictated by the lone pair of electrons on the nitrogen atom, which can act as a nucleophile. The position of the amino group on the naphthalene ring, along with the presence of the arsonic acid group, influences its chemical behavior.

Nucleophilic Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with a variety of electrophiles. While specific studies on the nucleophilic reactions of this compound are not extensively detailed in publicly available literature, the reactivity can be inferred from the well-established chemistry of aromatic amines, such as aniline (B41778) and other naphthylamines.

Typical nucleophilic reactions involving the amino group include acylation and alkylation. For instance, aromatic amines react with acyl chlorides or acid anhydrides to form amides. This reaction is often used to protect the amino group during other chemical transformations. Similarly, alkylation of the amino group can occur with alkyl halides, although over-alkylation can be a challenge. The nucleophilicity of the amino group in this compound is expected to be comparable to other aminonaphthalene derivatives, though potentially modulated by the electronic effects of the arsonic acid substituent.

The amino group of aromatic amines can also participate in nucleophilic aromatic substitution reactions, where it acts as the incoming nucleophile. However, for this compound itself, the more common reactions involve the amino group acting as the primary reactive site for electrophilic attack.

Formation of Azo Compounds and Other Derivatives

A significant and widely utilized reaction of primary aromatic amines is their conversion into diazonium salts, which are versatile intermediates for the synthesis of a wide array of organic compounds, most notably azo dyes. unb.canih.gov This process, known as diazotization, involves treating the primary aromatic amine with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). wikipedia.org

The resulting diazonium salt of this compound can then undergo a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aromatic amine, to form an azo compound. nih.gov These compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) and are often intensely colored, forming the chemical basis for many synthetic dyes. The general scheme for the formation of an azo dye from a primary aromatic amine is depicted below:

Step 1: Diazotization Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Step 2: Azo Coupling Ar-N₂⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX

Where Ar represents the (8-arsononaphthalen-2-yl) group and Ar'-H is the coupling agent.

The conditions for the coupling reaction, particularly the pH, are crucial and depend on the nature of the coupling component. For phenolic coupling partners, the reaction is typically carried out in alkaline conditions, while for amino coupling partners, it is performed in a weakly acidic medium. icrc.ac.ir

The synthesis of various azo dyes from different aromatic and heterocyclic amines has been extensively reported, highlighting the versatility of this reaction. icrc.ac.irjusst.org For example, new azo compounds have been synthesized from 1,8-naphthalimide (B145957) derivatives by converting them into diazonium salts and subsequently coupling them with substituted phenols.

Table 1: General Conditions for Azo Dye Synthesis

Step Reagents Temperature (°C) pH
Diazotization Primary Aromatic Amine, NaNO₂, Strong Acid (e.g., HCl) 0-5 Strongly Acidic
Azo Coupling (with phenols) Diazonium Salt, Phenolic Compound 0-5 Alkaline
Azo Coupling (with amines) Diazonium Salt, Aromatic Amine 0-5 Weakly Acidic

Interplay of Functional Groups on Overall Reactivity

The chemical reactivity of this compound is a composite of the individual reactivities of the amino and arsonic acid functional groups, as well as the synergistic or antagonistic interactions between them. The naphthalene ring acts as the scaffold and the medium through which electronic effects are transmitted between the two substituents.

The amino group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This is due to the ability of the nitrogen's lone pair to donate electron density to the aromatic ring through resonance. Conversely, the arsonic acid group (-AsO₃H₂) is generally considered to be a deactivating, meta-directing group due to its electron-withdrawing nature.

Given the positions of the two functional groups in this compound, their electronic effects will influence the reactivity of the naphthalene ring towards further substitution. The activating effect of the amino group at position 8 would direct incoming electrophiles to positions 7 and 5 (ortho) and position 4 (para). The deactivating effect of the arsonic acid group at position 2 would direct incoming electrophiles to positions 4 and 6 (meta). The ultimate regioselectivity of an electrophilic substitution reaction on this molecule would depend on the reaction conditions and the nature of the electrophile, with the powerful activating effect of the amino group likely dominating.

Furthermore, the presence of both an acidic (arsonic acid) and a basic (amino) group within the same molecule means that it can exist in various protonated or zwitterionic forms depending on the pH of the medium. This can have a profound impact on its solubility and its reactivity in both nucleophilic and electrophilic reactions. For instance, protonation of the amino group in acidic conditions would convert it into an ammonium group (-NH₃⁺), which is a strongly deactivating, meta-directing group. This would significantly alter the electronic landscape of the naphthalene ring and its susceptibility to electrophilic attack.

Advanced Structural Analysis and Characterization of 8 Aminonaphthalen 2 Yl Arsonic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of a compound. A combination of techniques provides a holistic view of the atomic connectivity, functional groups, and electronic properties of (8-Aminonaphthalen-2-yl)arsonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound would be expected to show a series of signals corresponding to the different types of protons in the molecule. The aromatic protons on the naphthalene (B1677914) ring would appear as a complex pattern of multiplets in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The chemical shifts and coupling constants of these signals would provide detailed information about the substitution pattern on the naphthalene core. The protons of the amino group (-NH₂) would likely appear as a broad singlet, and its chemical shift would be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Each unique carbon atom in the this compound molecule would give rise to a distinct signal. The carbon atoms of the naphthalene ring would resonate in the aromatic region (typically 110-150 ppm). The carbon atom attached to the arsonic acid group and the one bonded to the amino group would have characteristic chemical shifts influenced by the electronic effects of these substituents.

A hypothetical data table for the kind of information that would be obtained is presented below:

¹H NMR (Hypothetical Data)
Chemical Shift (δ) ppm Multiplicity
[Aromatic Range]Multiplet
[Amino Proton Range]Broad Singlet

| ¹³C NMR (Hypothetical Data) | | | :--- | | Chemical Shift (δ) ppm | | [Aromatic and Quaternary Carbon Range] |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the vibrational modes of a molecule, which are characteristic of its functional groups.

IR Spectroscopy : The IR spectrum of this compound would be expected to display characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear in the region of 3300-3500 cm⁻¹. The As=O and As-OH stretching vibrations of the arsonic acid group would be expected in the fingerprint region, providing key evidence for the presence of this functional group. Aromatic C-H and C=C stretching vibrations would also be observed.

Raman Spectroscopy : Raman spectroscopy would provide complementary information. The symmetric vibrations of the naphthalene ring system are often strong in the Raman spectrum. This technique is particularly useful for studying the As-O bonds and can help to confirm the molecular structure.

A summary of expected vibrational bands is as follows:

Vibrational Spectroscopy (Expected Data)
Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amino)3300-3500
Aromatic C-H Stretch~3000-3100
Aromatic C=C Stretch~1400-1600
As=O Stretch[Fingerprint Region]
As-OH Stretch[Fingerprint Region]

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule and its photophysical properties.

UV-Vis Spectroscopy : The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol, would be expected to show absorption bands characteristic of the naphthalene chromophore. The presence of the amino and arsonic acid substituents would influence the position and intensity of these bands (λmax).

Fluorescence Spectroscopy : Naphthalene derivatives are often fluorescent. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound may exhibit fluorescence. The emission spectrum would provide information about the excited state of the molecule.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) : HRMS would be used to determine the exact mass of the molecular ion of this compound. This experimental mass would be compared to the calculated theoretical mass to confirm the elemental composition of the molecule with high accuracy. The technique would also be instrumental in assessing the purity of the sample.

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amino and arsonic acid groups. Studies on substituted phenylarsonic acids have shown that these molecules often form extensive hydrogen-bonding networks in the solid state.

Morphological and Microstructural Analysis (e.g., Scanning Electron Microscopy for materials)

Scanning Electron Microscopy (SEM) is a technique used to visualize the surface morphology and microstructure of a solid material at high magnification. For a powdered or crystalline sample of this compound, SEM analysis would reveal the particle shape, size distribution, and surface texture. This information is particularly important in materials science applications where the physical properties of a compound are critical.

Conformational Analysis and Intramolecular Interactions

A detailed conformational analysis of this compound would require experimental data from techniques like X-ray diffraction or advanced computational modeling. Such an analysis would reveal the three-dimensional arrangement of the atoms and the orientation of the amino (-NH₂) and arsonic acid (-AsO(OH)₂) functional groups relative to the naphthalene core.

Key aspects that would be investigated include:

Intramolecular Hydrogen Bonding: A significant feature to investigate would be the potential for intramolecular hydrogen bonds. Hydrogen bonds could form between the hydrogen atoms of the amino group and the oxygen atoms of the arsonic acid group, or between a hydrogen atom of the arsonic acid group and the nitrogen atom of the amino group. These interactions would play a crucial role in stabilizing the molecule's conformation.

Bond Lengths and Angles: Precise measurements of bond lengths and angles would provide insight into the electronic effects within the molecule. For instance, the C-As and C-N bond lengths could indicate the degree of conjugation with the naphthalene π-system.

Without access to specific research findings, any further discussion would be speculative. The generation of data tables for bond lengths, bond angles, and torsion angles is not possible.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For (8-Aminonaphthalen-2-yl)arsonic acid, DFT calculations would typically be employed to determine its most stable three-dimensional conformation (optimized geometry) and to analyze its electronic properties.

The process begins with geometry optimization, where the spatial coordinates of all atoms are adjusted to find the minimum energy structure. A common approach involves using a functional, such as B3LYP or ωB97XD, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic and organometallic compounds.

Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The MEP map provides a visual representation of the charge distribution, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Illustrative DFT Calculation Parameters for this compound:

ParameterIllustrative Value/Method
Functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
Basis Set 6-311++G(d,p)
Solvation Model SMD (Solvation Model based on Density)
Solvent Water
Calculated Property Optimized Geometry, HOMO/LUMO Energies, MEP

The arsonic acid group has two acidic protons, leading to two distinct acid dissociation constants (pKa1 and pKa2). chemrxiv.org Predicting these values is crucial for understanding the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and biological interactions. chemrxiv.org

DFT-based methods for pKa prediction often involve calculating the Gibbs free energy change for the deprotonation reaction in a solvent. nih.gov However, accurately modeling the solvation of the proton is a significant challenge. nih.gov To overcome this, various theoretical approaches are used. One method correlates the pKa with the calculated maximum surface electrostatic potential (VS,max) on the acidic hydrogen atoms. chemrxiv.org Another approach relates the pKa to the atomic charges on the conjugate base. chemrxiv.org

Machine learning (ML) models, often used in conjunction with DFT, have emerged as powerful tools for pKa prediction. chemrxiv.org These models are trained on datasets of molecules with experimentally determined pKa values and molecular descriptors calculated using DFT. chemrxiv.org For arsonic acids, support vector machines have been shown to be effective. chemrxiv.org

Comparison of pKa Prediction Methods for Arsonic Acids:

MethodPrinciple
DFT with Atomic Charges Correlates the calculated atomic charges on the oxygen atoms of the conjugate arsonate base with experimental pKa values. chemrxiv.org
DFT with Maximum Surface Electrostatic Potential (VS,max) Relates the pKa to the maximum electrostatic potential on the surface of the acidic hydrogen atoms. chemrxiv.org
Machine Learning (ML) - Support Vector Machine Uses molecular descriptors (which can be derived from DFT) to train a model that predicts pKa based on a known dataset. chemrxiv.org

To accurately model the behavior of this compound in a biological or environmental context, it is essential to consider the effects of the solvent, which is typically water. Solvation models are used in computational chemistry to account for the interactions between the solute molecule and the solvent molecules.

Implicit solvation models, such as the Solvation Model based on Density (SMD) and the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. chemrxiv.orgchemrxiv.org These models are computationally efficient and can provide good estimates of the solvation free energy.

Explicit solvation models, on the other hand, involve including a number of individual solvent molecules in the calculation. This approach can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, but is significantly more computationally expensive. Often, a hybrid approach is used where a few explicit water molecules are placed around key functional groups within an implicit solvent framework. researchgate.net

Molecular Mechanics and Dynamics Simulations

While quantum chemical calculations provide detailed information about the static properties of a molecule, molecular mechanics and dynamics simulations are used to study its dynamic behavior over time.

Molecular dynamics (MD) simulations use classical mechanics to model the movements of atoms and molecules. mdpi.com An MD simulation of this compound in a box of water molecules could provide insights into its conformational flexibility, its interactions with water, and the formation of hydrogen bonds. nih.gov These simulations can also be used to study how the molecule might interact with other molecules, such as biological macromolecules. The choice of force field, which defines the potential energy of the system, is crucial for the accuracy of MD simulations. mdpi.com

Structure-Reactivity and Structure-Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a molecule with its biological activity or physicochemical properties, respectively. researchgate.netnih.gov

For this compound, a QSPR model could be developed to predict properties such as its solubility, lipophilicity (logP), or adsorption to surfaces based on a set of calculated molecular descriptors. nih.gov These descriptors can be derived from the molecule's 2D structure (e.g., number of specific atoms, topological indices) or its 3D structure obtained from DFT calculations (e.g., molecular volume, surface area, dipole moment). nih.gov Such models are valuable for screening large numbers of related compounds and for guiding the design of new molecules with desired properties. researchgate.net

Coordination Chemistry of 8 Aminonaphthalen 2 Yl Arsonic Acid

Ligand Properties of the Arsonic Acid Moiety

The arsonic acid group, -AsO(OH)₂, and its deprotonated form, the arsonate group, -AsO₃²⁻, are versatile coordinating agents in inorganic chemistry. Organoarsonic acids are analogous to carboxylic acids but exhibit distinct coordination behaviors due to the larger size and different electronegativity of arsenic compared to carbon. The parent compounds for organoarsenic chemistry are arsane (B1212154) and arsenic acid. wikipedia.org

The arsonate group typically coordinates to metal centers through its oxygen atoms. Depending on the metal ion, the pH of the solution, and the steric environment, it can adopt several coordination modes:

Monodentate: One oxygen atom binds to a single metal center.

Bidentate Chelating: Two oxygen atoms bind to the same metal center, forming a four-membered chelate ring.

Bidentate Bridging: Two oxygen atoms bind to two different metal centers, linking them together.

Tridentate: All three oxygen atoms (in the fully deprotonated state) coordinate to one or more metal centers, often in a bridging fashion.

Table 1: Summary of Ligand Properties of the Arsonic Acid Moiety
PropertyDescriptionTypical Behavior
Donor Atoms The primary donor sites are the oxygen atoms of the arsonate group.Acts as a hard donor, similar to carboxylates and phosphates.
Coordination Modes Can coordinate in monodentate, bidentate (chelating or bridging), and tridentate fashions.Bridging modes are common in the formation of coordination polymers and MOFs.
Acidity (pKa) Arsonic acids are diprotic, with pKa values that influence the charge and coordination behavior at a given pH.Deprotonation is required for anionic coordination.
Structural Role Acts as a linker or node in multidimensional structures.The As-C bond provides a rigid vector for directing the framework geometry.

Coordination Modes of the Amino Group

The amino group (-NH₂) is a classic Lewis base donor in coordination chemistry. libretexts.orgpurdue.edu Its coordination behavior is primarily dictated by the lone pair of electrons on the nitrogen atom. Generally, the amino group is considered a hard donor, showing a preference for hard metal ions according to Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org

The potential coordination modes for the amino group in (8-Aminonaphthalen-2-yl)arsonic acid include:

Monodentate Coordination: The nitrogen atom donates its lone pair to a single metal center, which is the most common mode. researchgate.net

Bridging Coordination: While less common for a primary amine, it can bridge two metal centers under specific steric and electronic conditions.

Non-coordinating (Protonated): In acidic conditions, the amino group can be protonated to form an ammonium (B1175870) ion (-NH₃⁺), rendering it incapable of coordinating to a metal center. This pH-dependent behavior can be exploited to control the dimensionality of resulting frameworks. nih.gov

Table 2: Potential Coordination Modes of the Amino Group
Coordination ModeDescriptionGoverning Factors
Monodentate The nitrogen atom's lone pair binds to a single metal ion. researchgate.netMetal ion availability, steric accessibility.
Bridging The nitrogen atom links two separate metal centers.Rare for simple amines; requires specific geometric arrangements.
Non-coordinating The amino group remains uncoordinated, often due to protonation. nih.govLow pH, steric hindrance, or preferential coordination of other ligands.
Hydrogen Bonding The N-H bonds act as hydrogen bond donors, stabilizing the crystal lattice.Presence of suitable hydrogen bond acceptors (e.g., solvent molecules, counter-ions).

Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The modular nature of MOFs allows for the tuning of their structure and function. The development of MOFs has benefited from the design of sophisticated ligands that can impart specific properties to the resulting material. researchgate.netscispace.com

This compound is an excellent candidate for a MOF linker due to its:

Rigid Backbone: The naphthalene (B1677914) core provides structural rigidity, leading to more predictable and stable frameworks.

Bifunctionality: It possesses two distinct coordinating groups (amino and arsonic acid) that can bind to metal centers.

Directionality: The fixed positions of the functional groups on the naphthalene ring provide well-defined vectors for network propagation.

The use of organoarsine and organoarsonate ligands in MOF chemistry, sometimes termed Arsenic Coordination Materials (ACMs), has led to novel structures with applications in gas storage and catalysis. utexas.edudigitellinc.comnih.gov In these frameworks, the organoarsenic component can serve as the primary linker or as a functional site within the pores. For example, a triarylarsine-based MOF, AsCM-102, was shown to act as a solid-state ligand, binding Rh(I) complexes for catalytic applications. nih.gov The combination of the hard amino donor and the hard/borderline arsonate donor in this compound could be used to construct heterometallic MOFs or frameworks with multiple distinct binding sites.

Table 3: Examples of Organoarsenic Ligands in MOF Construction
LigandResulting MOF/ACMKey FeatureReference
Tris(4-carboxyphenyl)arsineAsCM-102Contains staggered As(III) donors that function as trans-chelators for Rh(I) incorporation. nih.gov
A unique triarylarsine linker with phenylpyridyl groupsACM-1The first reported triarylarsine-containing MOF; metallated post-synthetically with Au(I). utexas.edu
Tris(4-(1H-pyrazol-4-yl)phenyl)arsaneAsCM-303 and AsCM-304Forms frameworks with unusual "pinwheel"-shaped pores filled with As(III) sites. digitellinc.com

Interactions with Transition Metal Ions

The interaction of this compound with transition metal ions is governed by the principles of coordination chemistry, including Lewis acid-base theory and HSAB theory. ourheritagejournal.com The ligand possesses two different types of donor sites: the nitrogen of the amino group (a hard base) and the oxygens of the arsonate group (hard bases). This allows it to coordinate with a wide variety of transition metals.

Hard Metal Ions (e.g., Cr³⁺, Fe³⁺, Co³⁺): These ions are expected to show a strong affinity for the hard oxygen donors of the arsonate group and the hard nitrogen donor of the amino group.

Borderline Metal Ions (e.g., Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺): These ions will readily coordinate to both the amino and arsonate groups, and the resulting complex stability will follow the Irving-Williams series.

Soft Metal Ions (e.g., Ag⁺, Pd²⁺, Pt²⁺): While these ions typically prefer softer donor atoms, they can still form complexes, particularly if stabilized by chelation or favorable crystal packing effects.

The stability of the resulting complexes can be quantified by formation constants, which describe the equilibrium between the free metal ion and the ligand. libretexts.org Studies on similar aminonaphthol-sulphonic acid ligands with transition metals like Co(II), Cu(II), and Ni(II) have shown the formation of both 1:1 and 1:2 metal-to-ligand complexes. researchgate.net

Table 4: Summary of Expected Interactions with Transition Metal Ions
Metal Ion Type (HSAB)Example IonsPreferred Donor SiteExpected Complex Type
Hard Acids Cr³⁺, Fe³⁺, Co³⁺, Mn²⁺Arsonate (O-donors), Amino (N-donor)Strong ionic interactions, formation of stable polymers.
Borderline Acids Fe²⁺, Ni²⁺, Cu²⁺, Zn²⁺Both Arsonate and Amino groupsStable complexes, often following the Irving-Williams series.
Soft Acids Ag⁺, Au⁺, Pd²⁺, Pt²⁺Less preferred, but coordination is possible.Weaker interactions unless other factors (e.g., chelation) are involved.

At its core, the formation of a coordination complex is a Lewis acid-base reaction. wikipedia.orglumenlearning.com The ligand, this compound, acts as a Lewis base, donating electron pairs from its nitrogen and/or oxygen atoms. The transition metal ion, having vacant orbitals, acts as a Lewis acid, accepting these electron pairs to form coordinate covalent bonds. libretexts.orgpurdue.edulibretexts.org

The product of this interaction is a Lewis acid-base adduct, also known as a coordination complex. libretexts.orglibretexts.org The strength and nature of these bonds depend on the electronic properties of both the metal (the Lewis acid) and the ligand (the Lewis base). The formation of these adducts can lead to discrete molecules or, more likely with a bridging ligand like this one, to extended one-, two-, or three-dimensional coordination polymers. libretexts.org

Redox reactions in coordination complexes can involve either the metal center or the ligand. libretexts.org Ligands that can exist in multiple stable oxidation states are termed "redox-active" or "non-innocent". scripps.edumdpi.com While the aminonaphthalene and arsonic acid moieties are not classic redox-active groups, their coordination to a redox-active metal ion can significantly influence the electrochemical properties of the complex.

The key aspects of redox chemistry in these systems include:

Metal-Centered Redox Events: The ligand field created by the amino and arsonate groups can stabilize certain oxidation states of the central metal ion. The oxidation state of the metal can be changed through chemical or electrochemical means, which in turn alters the geometry and reactivity of the complex. libretexts.org

Ligand-Mediated Redox Processes: In some catalytic cycles, the ligand may assist in electron transfer processes without undergoing a permanent change in its own oxidation state. The electronic character of the naphthalene system can play a role in mediating electron transfer between the metal center and a substrate.

Redox-Active Ligands in Catalysis: The design of complexes for catalysis often involves redox-active ligands that can store and release electrons, facilitating transformations such as the oxidation of hydrocarbons and alcohols. mdpi.comresearchgate.net While this compound is not inherently redox-active in this sense, its derivatives could be designed to be.

Design Principles for Novel Organoarsenic Ligands

The design of new ligands is a cornerstone of modern coordination chemistry, enabling the creation of materials and catalysts with tailored properties. researchgate.netnih.gov Starting from the this compound scaffold, several principles can be applied to design novel organoarsenic ligands with enhanced or new functionalities.

Modification of the Organic Backbone: Replacing the naphthalene core with other aromatic systems (e.g., anthracene (B1667546), phenanthrene) or aliphatic chains can alter the ligand's rigidity, geometry, and the distance between donor groups. This directly impacts the topology and pore size of resulting MOFs.

Introduction of Additional Functional Groups: Adding other donor groups (e.g., hydroxyl, pyridyl) to the naphthalene ring can increase the denticity of the ligand, leading to higher coordination numbers or the formation of heterometallic frameworks.

Tuning Electronic Properties: Introducing electron-withdrawing or electron-donating substituents on the aromatic rings can modify the Lewis basicity of the donor atoms, thereby influencing the strength of the metal-ligand bonds and the redox potential of the resulting complexes.

Varying the Arsenic Moiety: Replacing the arsonic acid group with an arsinic acid (-As(R)OOH) or a tertiary arsine (-AsR₂) would change the coordination mode, charge, and donor properties (from hard O-donors to soft As-donors), dramatically altering the type of metal ions it would preferentially bind. wikipedia.org

These design strategies allow chemists to move beyond simple structural roles for ligands and toward creating multifunctional molecules that can impart specific catalytic, sensing, or electronic functions to coordination complexes. researchgate.netnih.gov

Table 5: Key Principles for Designing Novel Organoarsenic Ligands
Design PrincipleStrategyDesired OutcomeExample Modification
Geometric Control Alter the ligand backbone or the position of functional groups.Control over framework topology, pore size, and chelate ring size.Use an anthracene scaffold instead of naphthalene.
Modulating Donor Properties Change the type of donor atoms or their electronic environment.Tune metal-binding affinity and selectivity (HSAB).Replace -AsO(OH)₂ with -AsPh₂ to introduce a soft donor site.
Increasing Functionality Incorporate additional active sites.Create multifunctional materials (e.g., for catalysis, sensing).Add a hydroxyl group to the naphthalene ring for a third coordination site.
Enhancing Solubility/Stability Add solubilizing groups or create more rigid structures.Improve processability and material robustness.Incorporate alkyl chains for solubility in non-polar solvents.

Applications in Advanced Materials Science and Catalysis

Development of Functional Polymeric Materials Incorporating Naphthalene-Arsonic Acid Units

The integration of naphthalene-arsonic acid units into polymer chains is a key strategy for developing functional materials with tailored properties. The arsonic acid group, in particular, introduces ion-exchange capabilities and pH responsiveness, while the naphthalene (B1677914) unit enhances thermal stability and influences the polymer's morphology.

The synthesis of such polymers often involves the initial preparation of a vinyl-functional monomer derived from an arsanilic acid, which is then polymerized. For instance, monomers like o- and p-(meth)acryloylaminophenylarsonic acid can be synthesized through the amidation of the corresponding arsanilic acid with (meth)acryloyl chloride. uq.edu.au These monomers can then be polymerized via free-radical polymerization to yield homopolymers or copolymers with specific molecular weights and thermal characteristics. buap.mx The presence of the arsonic acid group makes these polymers polyelectrolytes, which are useful for creating ion-exchange resins. uq.edu.au Another approach involves the post-polymerization modification of existing polymers, such as styrene-divinyl benzene (B151609) resins, through a multi-step process of nitration, reduction, and diazotization, followed by substitution with sodium arsenite. uq.edu.au

Polymers containing arsonic acid groups often exhibit good thermal stability, which is attributed to intra- or intermolecular hydrogen bonding involving the arsonic acid functionality. buap.mx The incorporation of N-isopropylacrylamide (NIPAm) alongside arsonic acid-functional monomers can create dual-responsive polymers that react to both temperature and pH changes. uq.edu.au At low pH, these polymers exhibit thermally induced self-assembly, while at higher pH (above the pKa of the arsonic acid), ionization of the acid group renders the polymer hydrophilic and prevents this assembly. uq.edu.au

Table 1: Properties of Polymers Incorporating Arsonic Acid Groups
Monomer/PolymerSynthesis MethodYield (%)Molecular Weight (Mw, g/mol)Key PropertyReference
o-Acryloylaminophenylarsonic acid (o-AAPHA) PolymerFree-Radical Polymerization8938,759Ion-Exchange, Thermal Stability buap.mx
p-Acryloylaminophenylarsonic acid (p-AAPHA) PolymerFree-Radical Polymerization9731,347Ion-Exchange, Thermal Stability buap.mx
NIPAm-co-AsAm CopolymersChain Extension Polymerization--pH and Thermo-responsive uq.edu.au

Integration into Sensor Technologies and Biosensors

The ability of the arsonic acid group to interact with various species, combined with the photophysical properties of the naphthalene core, makes these compounds promising candidates for sensor development. Naphthalene-based fluorescent probes have been successfully designed for the selective detection of environmentally and biologically important analytes.

A notable example is a naphthalene–salisaldehyde conjugate (NAPSAL), which functions as a 'turn-on' fluorescence probe for the selective detection of arsenate (H₂AsO₄⁻). researchgate.netrsc.org This sensor can detect arsenate at nanomolar concentrations in aqueous solutions. researchgate.netrsc.org The mechanism relies on the specific interaction between the arsenate ion and the probe, leading to a significant enhancement of fluorescence intensity. This high sensitivity allows for the measurement of trace levels of arsenate in drinking water and even for intracellular imaging in biological systems like Candida albicans. researchgate.netrsc.org

Beyond small-molecule probes, whole-cell biosensors have been developed that leverage the cellular response to arsenic. These systems couple the intracellular recognition of arsenite to the generation of an electrochemical signal, allowing for sensitive and selective detection in water samples. nih.gov Other approaches include DNA-based biosensors, which utilize the high affinity of arsenic compounds for nucleic acids or DNA-binding proteins to generate a detectable signal. nih.gov Another innovative design is a pH-based biosensor that produces a color change in the presence of arsenic, enabling high-throughput analysis of multiple samples simultaneously. nih.gov

Table 2: Performance of Naphthalene-Based and Other Arsenic Sensors
Sensor TypeTarget AnalyteDetection LimitKey FeatureReference
Naphthalene–salisaldehyde conjugate (NAPSAL)Arsenate (H₂AsO₄⁻)5 x 10⁻⁹ M'Turn-on' fluorescence researchgate.netrsc.org
Arsenic-sensitive electrochemical biochipArsenite (As(III))0.8 µg/LPortable, high-throughput nih.gov
Fungal Biosensor (A. niger)Arsenite and Arsenate1.8–180 µg/L rangeHigh selectivity for As(III)/Sb(III) nih.gov
pH-based colorimetric biosensorArsenate< 10 µg/LHigh-throughput (up to 50 samples) nih.gov

Catalytic Applications and Catalyst Design

The incorporation of naphthalene units into polymeric structures can yield materials with catalytic properties, particularly in the field of photocatalysis. Microporous polyimides (MPIs) synthesized with naphthalene-based building blocks exhibit a combination of high surface area and semiconducting characteristics, making them effective photocatalysts. rsc.org

These naphthalene-based MPIs, featuring a fully conjugated skeleton, can be synthesized rapidly via a solvothermal method. rsc.org Their extended π-conjugation allows them to absorb visible light, generating electron-hole pairs that can participate in redox reactions. This property has been harnessed for the degradation of organic dyes in wastewater. Under visible light irradiation, these MPIs show high efficiency in degrading pollutants like methylene (B1212753) blue (MB) and rhodamine B (RhB). rsc.org The catalytic mechanism primarily involves active oxygen species and electrons generated by the photo-excited polymer. rsc.org Importantly, these materials demonstrate excellent reusability and stability, making them a sustainable option for environmental remediation. rsc.org

Semiconductor Properties of Naphthalene-Derived Polymers

Polymers derived from naphthalene and its functionalized analogues often exhibit valuable semiconductor properties. The extended π-conjugated system of the naphthalene core facilitates charge transport, a fundamental requirement for semiconductor applications in electronics.

Naphthalene diimide (NDI) has been a particularly effective building block for creating n-type polymer semiconductors. researchgate.netscilit.com By copolymerizing NDI with various electron-donating thiophene (B33073) moieties, researchers have synthesized a range of alternating donor-acceptor copolymers. researchgate.net These materials typically have Lowest Unoccupied Molecular Orbital (LUMO) energy levels around -3.8 to -3.9 eV, which is suitable for electron injection and transport. researchgate.net Another example, a poly(naphthalene diimide) vinylene (PNV) polymer, exhibits n-type semiconductor behavior with notable electron mobility. osti.gov

Similarly, microporous polyimides based on naphthalene not only act as catalysts but also possess inherent semiconducting characteristics due to their fully conjugated structure. rsc.org The combination of a large surface area with these electronic properties is a synergistic effect that is highly sought after in materials science. rsc.org The specific optical and electronic properties, such as light absorption and emission wavelengths, can be tuned by modifying the chemical structure of the naphthalene core or the substituents attached to it. beilstein-journals.org

Table 3: Semiconductor Properties of Naphthalene-Derived Polymers
Polymer TypeKey PropertyValueApplicationReference
Naphthalene-based Microporous Polyimide (MPI)Surface AreaUp to 1909 m²/gPhotocatalysis rsc.org
Poly(naphthalene diimide) vinylene (PNV)Electron MobilityUp to 1.5 x 10⁻³ cm²/VsTransistors osti.gov
Naphthalene Diimide (NDI) CopolymersLUMO Energy Level-3.8 to -3.9 eVn-channel OFETs researchgate.net
N-phenyl Naphthalene DiimideAbsorption (λmax)398 nmOrganic Electronics beilstein-journals.org

Surface Functionalization and Interface Chemistry

The arsonic acid group is an effective anchor for functionalizing surfaces and modifying the chemistry of interfaces. Its ability to form stable bonds with various substrates makes it a versatile tool in materials science. When attached to a polymer or nanoparticle, the arsonic acid moiety can act as a stable anchoring group, allowing for the covalent attachment of these materials to surfaces. researchgate.net This stability is crucial for creating robust and durable functional coatings or devices. The distinct reactivity of organic arsenicals can be exploited to form well-defined structures like hydrogels and nanoparticles, where the arsonic acid group plays a key role in both the formation and the surface properties of the final material. researchgate.net The chemistry of the arsonic acid group, including its pKa values, allows for the creation of pH-responsive surfaces, where changes in the surrounding pH can alter the surface charge and hydrophilicity, influencing interactions at the interface. uq.edu.au

Environmental Chemistry and Remediation Perspectives

Speciation of Organoarsenic Compounds in Environmental Matrices

The speciation of arsenic is critical as its toxicity, mobility, and bioavailability are highly dependent on its chemical form. In environmental matrices such as soil and water, arsenic can exist in various oxidation states (primarily +3 and +5) and in both inorganic and organic forms. For an organoarsenic compound like (8-Aminonaphthalen-2-yl)arsonic acid, its speciation would involve the parent compound and any transformation products.

In soil and water, the arsonic acid group (-AsO(OH)₂) can exhibit acidic properties, leading to dissociation and the formation of anionic species. The speciation will be influenced by the pH of the surrounding medium. The amino group (-NH₂) can also be protonated under acidic conditions, further affecting the molecule's charge and interaction with environmental components. It is anticipated that in most natural waters, this compound would exist as a negatively charged species.

Mechanisms of Arsenic Transformation (e.g., methylation, redox changes)

Organoarsenic compounds in the environment are subject to various transformation processes, which can be microbially or chemically mediated.

Redox Changes: The arsenic in this compound is in the pentavalent state (As(V)). Under reducing conditions, which can be found in anoxic sediments or groundwater, microbial activity can reduce As(V) to the more toxic and mobile trivalent state (As(III)). Conversely, under oxidizing conditions, any As(III) formed would likely be oxidized back to As(V).

Biotransformation: Microorganisms play a crucial role in the transformation of organoarsenic compounds. A key transformation pathway for aromatic arsonic acids is the cleavage of the carbon-arsenic (C-As) bond, which releases inorganic arsenic into the environment. Studies on other amino-substituted phenylarsonic acids have shown that under anaerobic conditions, these compounds can be biologically degraded, leading to the formation of arsenite (As(III)) and arsenate (As(V)). mdpi.com It is plausible that this compound could undergo a similar biotransformation. The presence of the amino group might influence the rate and pathway of this degradation.

Methylation: Another significant microbial transformation process for arsenic is methylation. Microbes can methylate inorganic arsenic to form monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and volatile arsines. If the C-As bond of this compound is cleaved to release inorganic arsenic, these inorganic forms would then be subject to methylation by soil and sediment microorganisms.

Adsorption and Sequestration Studies of Arsenic Species using Naphthalene-Derived Materials

While specific studies on the adsorption of this compound or other arsenic species onto naphthalene-derived materials are limited, the potential for such interactions exists. The effectiveness of an adsorbent is largely dependent on its surface chemistry and pore structure.

Naphthalene (B1677914) can be used as a backbone to synthesize porous polymers with high surface areas and specific functional groups. For instance, naphthalene-based porous polymers have been synthesized for the effective uptake of heavy metals. mdpi.com By introducing functional groups that have a high affinity for arsenic, such as iron oxides or specific amine functionalities, it may be possible to create naphthalene-derived materials for the sequestration of arsenic species from water. The amino group on this compound could potentially influence its adsorption behavior on such materials through electrostatic interactions or hydrogen bonding. Research on the modification of adsorbents has shown that amino-functionalized materials can be effective for the removal of certain pollutants. mdpi.com

Table 1: Potential Adsorption Mechanisms on Functionalized Naphthalene-Derived Materials

Adsorption MechanismInteracting Moiety on AdsorbentTarget Arsenic Species
Electrostatic AttractionPositively charged functional groups (e.g., protonated amines)Anionic forms of this compound
Surface ComplexationMetal oxides (e.g., Fe oxides) incorporated into the polymerArsonate group
Hydrogen BondingHydrogen bond donor/acceptor groupsAmino and arsonate groups
π-π InteractionsNaphthalene backbone of the polymerNaphthalene rings of the adsorbate

Role of this compound in Environmental Fate and Transport Studies

The environmental fate and transport of a contaminant are governed by its physical and chemical properties and its interactions with the environment. For this compound, its mobility in soil and water would be influenced by its solubility and adsorption characteristics.

Given the presence of the polar arsonic acid and amino groups, the compound is expected to have some water solubility. Its transport in surface and groundwater would be dictated by water flow and the extent to which it is retarded by adsorption to soil and sediment particles. The speciation of the molecule at different pH values will play a significant role in its mobility, as charged species may interact differently with charged soil mineral surfaces and organic matter.

Strategies for Arsenic Remediation Utilizing Advanced Materials

The remediation of arsenic-contaminated sites often involves the use of advanced materials to remove or immobilize the arsenic. Several strategies could be applicable to contamination involving this compound and its degradation products.

Adsorption: This is a widely used technology for arsenic removal. Advanced adsorbent materials include iron-based adsorbents, activated alumina, and various nanomaterials. For the removal of this compound, adsorbents with a high affinity for both the aromatic moiety and the arsonic acid group would be most effective. As mentioned, functionalized naphthalene-based polymers could be a promising area of research.

Chemical Oxidation: Advanced oxidation processes (AOPs) can be used to degrade organic contaminants. AOPs generate highly reactive species, such as hydroxyl radicals, that can break down the aromatic structure of this compound and convert the arsenic to inorganic forms, which can then be removed by other methods.

Bioremediation: This approach utilizes microorganisms to transform or sequester contaminants. Bioremediation could potentially be used to accelerate the cleavage of the C-As bond in this compound, followed by the immobilization of the resulting inorganic arsenic. nih.gov

Table 2: Overview of Potential Remediation Strategies for this compound

Remediation StrategyMechanismTarget Contaminant
AdsorptionBinding to the surface of a materialThis compound and its degradation products
Chemical OxidationDegradation by reactive oxygen speciesThis compound (aromatic structure)
BioremediationMicrobial transformation and sequestrationThis compound and inorganic arsenic
PhytoremediationUptake and accumulation by plantsInorganic arsenic degradation products

Analytical Methodologies and Derivatization for Characterization

Chromatographic Separation Techniques (e.g., HPLC, 2D-LC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of non-volatile and thermally labile compounds like (8-Aminonaphthalen-2-yl)arsonic acid. The selection of the stationary and mobile phases is critical for achieving adequate retention and resolution.

Reversed-Phase HPLC (RP-HPLC) is a commonly employed mode for the separation of aromatic compounds. For aminonaphthalene sulfonic acids, which are structurally analogous to the target compound, RP-HPLC methods have been successfully developed. For instance, the separation of 6-Aminonaphthalene-2-sulfonic acid can be achieved using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. rsc.org The acidic modifier helps to suppress the ionization of the arsonic acid group, leading to better peak shape and retention.

The retention of this compound in RP-HPLC is influenced by several factors, including the pH of the mobile phase, the organic modifier concentration, and the ionic strength. Lowering the pH will protonate the amino group, increasing its polarity, while also suppressing the ionization of the arsonic acid group, which can have competing effects on retention. Optimization of these parameters is crucial for achieving the desired separation.

Two-Dimensional Liquid Chromatography (2D-LC) offers significantly enhanced resolving power for complex samples. nih.gov This technique can be particularly useful if this compound is present in a complex matrix with other structurally similar compounds. A typical 2D-LC setup might involve a normal-phase separation in the first dimension, followed by a reversed-phase separation in the second dimension. colostate.edu This approach provides a high degree of orthogonality, increasing the peak capacity and allowing for the separation of components that may co-elute in a one-dimensional system. nih.gov

Table 1: Exemplary HPLC Conditions for Analytes Structurally Related to this compound

Analyte Column Mobile Phase Detection Reference
6-Aminonaphthalene-2-sulfonic acid Newcrom R1 (C18) Acetonitrile, Water, Phosphoric Acid UV/MS rsc.org
Phenylarsonic acid and related compounds Inertsil CN-3 Acetonitrile/KH2PO4 buffer gradient UV nih.gov
Anionic Phenylarsonic compounds Octadecylsilylsilica (C18) Methanol, Malonic acid, Tetrabutylammonium chloride (ion-pairing agent) UV utm.my

Application of Derivatization Techniques for Enhanced Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product with improved chromatographic properties or detectability. bohrium.com For this compound, derivatization can target either the amino group or the arsonic acid group.

Derivatization of the Amino Group: The primary aromatic amine group of this compound is a prime target for derivatization, especially for enhancing fluorescence detection in HPLC or improving volatility for Gas Chromatography (GC). Common derivatizing reagents for aromatic amines include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, suitable for sensitive fluorescence detection. nih.govnih.gov

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce fluorescent sulfonamide derivatives that are stable and can be detected at low concentrations. mdpi.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Another popular reagent that forms stable, highly fluorescent derivatives with primary and secondary amines. nih.gov

Derivatization of the Arsonic Acid Group: The arsonic acid group can be derivatized to improve its volatility for GC analysis. This typically involves esterification or silylation.

Alkylation: Esterification of the arsonic acid can be achieved using various alkylating agents. For carboxylic acids, which have similar acidic protons, reagents like diazomethane (B1218177) or alcohols in the presence of a catalyst are used to form methyl or other alkyl esters. colostate.edu Similar principles can be applied to arsonic acids.

Silylation: This is a common derivatization technique for GC analysis, where active hydrogens in functional groups like -COOH, -OH, and -NH2 are replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). researchgate.net This process reduces the polarity and increases the volatility of the analyte. researchgate.net

For organoarsenic compounds, derivatization with thiols has been shown to be effective for GC-MS analysis. Reagents like thioglycol methylate (TGM) or thioglycol ethylate (TGE) can convert polar and nonvolatile arsenic species into more volatile derivatives. electrochemsci.org

Table 2: Common Derivatization Reagents for Functional Groups Present in this compound

Functional Group Derivatization Reagent Purpose Analytical Technique Reference
Amino Group o-Phthalaldehyde (OPA) Fluorescence Enhancement HPLC-FLD nih.govnih.gov
Amino Group Dansyl Chloride (DNS-Cl) Fluorescence Enhancement HPLC-FLD mdpi.com
Amino Group 9-Fluorenylmethyl Chloroformate (FMOC-Cl) Fluorescence Enhancement HPLC-FLD nih.gov
Arsonic Acid Group Silylation Reagents (e.g., BSTFA) Increase Volatility GC-MS researchgate.net
Arsonic Acid Group Alkylation Reagents (e.g., Methanol/H+) Increase Volatility GC-MS colostate.edu
Arsonic Acid Group Thiols (e.g., TGM, TGE) Increase Volatility GC-MS electrochemsci.org

Electrochemical Detection Methods

Electrochemical detection offers a sensitive and selective alternative for the analysis of electroactive compounds like this compound. The aromatic amine functionality is readily oxidizable, and the arsenic moiety can also be subject to electrochemical reactions.

The electrochemical behavior of aminonaphthalene derivatives has been studied, and they have been shown to be electroactive. mdpi.comresearchgate.net For instance, various amino-substituted naphthalene (B1677914) compounds have been detected using electrochemical impedance spectroscopy. mdpi.com HPLC with electrochemical detection using a carbon paste electrode has been successfully applied for the determination of trace amounts of carcinogenic naphthylamines. acs.org

Furthermore, a variety of electrochemical methods have been developed for the sensitive detection of arsenic. researchgate.netnih.gov These methods often involve a preconcentration step on the electrode surface followed by stripping voltammetry. The presence of the arsonic acid group in the target molecule suggests that these arsenic-specific electrochemical detection methods could be adapted for its analysis, potentially offering high sensitivity and selectivity. The detection limits for arsenic using these techniques can reach the microgram per liter (ppb) range or even lower. researchgate.net

Coupling Analytical Techniques (e.g., LC-MS, GC-MS)

The coupling of chromatographic separation with mass spectrometry provides a powerful tool for the unambiguous identification and quantification of analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for the analysis of this compound due to its polarity and thermal lability. LC-MS methods have been developed for the determination of various organoarsenic compounds in different matrices. Electrospray ionization (ESI) is a common ionization technique for such compounds. By operating the mass spectrometer in selected reaction monitoring (SRM) mode, excellent sensitivity and selectivity can be achieved. rsc.org A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been successfully used for the determination of urinary aromatic amines, including naphthylamines, without the need for derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of this compound, provided that the compound is first derivatized to increase its volatility. researchgate.net As discussed in the derivatization section, both the amino and arsonic acid groups can be chemically modified. GC-MS offers high chromatographic resolution and provides detailed structural information from the mass spectra. The analysis of aromatic amines by GC-MS, often after a derivatization step, is a well-established technique. Similarly, GC-MS has been used for arsenic speciation following derivatization with various thiols. electrochemsci.org

Conclusion and Future Research Directions

Identified Gaps in Knowledge and Unexplored Research Avenues

Given the absence of foundational research, the gaps in knowledge regarding (8-Aminonaphthalen-2-yl)arsonic acid are fundamental and all-encompassing. Key unexplored research avenues include:

Synthesis and Characterization: The most fundamental gap is the lack of a reported method for the synthesis of this compound. Consequently, its molecular structure and physicochemical properties have not been characterized.

Chemical Reactivity: There is no information on the reactivity of this compound, including its stability, potential for derivatization, and interaction with other chemical species.

Biological Activity: The biological effects of this compound are entirely unknown. Research is needed to explore any potential therapeutic or toxicological properties.

Material Properties: It has not been investigated as a precursor or component in the development of new materials, such as polymers or coordination complexes.

Potential for Interdisciplinary Research and Novel Applications

While no specific applications have been investigated, the structural motifs of this compound—an aminonaphthalene core and an arsonic acid group—suggest hypothetical areas for future interdisciplinary research. The amino group offers a site for further functionalization, and the arsonic acid moiety is known for its ability to coordinate with metal ions.

Potential, yet entirely speculative, areas for future investigation could include:

Medicinal Chemistry: The development of novel therapeutic agents, although any such research would need to begin with fundamental synthesis and biological screening.

Materials Science: The design of new polymers or metal-organic frameworks, leveraging the potential for the amino and arsonic acid groups to participate in polymerization or coordination reactions.

Analytical Chemistry: The potential use as a chelating agent or in the development of chemical sensors.

Q & A

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular FormulaC₁₀H₁₀AsNO₃
Molecular Weight291.12 g/mol
SolubilitySoluble in polar aprotic solvents
StabilityDegrades above 40°C or in oxidizing conditions

Q. Table 2. Common Contaminants in Synthesis and Mitigation Strategies

ContaminantSourceMitigation
Unreacted anilineIncomplete couplingRecrystallization in ethanol/water
As(V) speciesOxidationAnaerobic synthesis conditions
Sulfonate byproductsSide reactionsIon-exchange chromatography

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